molecular formula C6H7FN2 B095444 3-Fluorobenzene-1,2-diamine CAS No. 18645-88-0

3-Fluorobenzene-1,2-diamine

Cat. No.: B095444
CAS No.: 18645-88-0
M. Wt: 126.13 g/mol
InChI Key: OJSCBKGRGMBEEW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzene-1,2-diamine can be synthesized through various methods. One common approach involves the reduction of 3-fluoro-2-nitroaniline. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel. The reaction is typically carried out in an anhydrous ethanol solvent at room temperature under a hydrogen atmosphere .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow methodologies to enhance efficiency and safety. For instance, a continuous-flow double diazotization process can be employed, which addresses the challenges associated with the exothermic nature and thermal instability of diazonium intermediates . This method allows for better control over reaction conditions and can lead to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogen gas and Raney nickel: for reduction reactions.

    Hydrochloric acid and sodium nitrite: for diazotization reactions.

    Electrophiles: such as bromine or nitric acid for electrophilic aromatic substitution.

Major Products:

    Substituted benzene derivatives: depending on the electrophile used in the substitution reactions.

    Fluorinated aromatic compounds: through diazotization and subsequent substitution reactions.

Mechanism of Action

The mechanism of action of 3-fluorobenzene-1,2-diamine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards its target. The amino groups can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 2-Fluorobenzene-1,3-diamine
  • 4-Fluorobenzene-1,2-diamine
  • 3-Chlorobenzene-1,2-diamine

Comparison: 3-Fluorobenzene-1,2-diamine is unique due to the specific positioning of the fluorine atom and amino groups, which can influence its reactivity and interactions with other molecules. Compared to 2-fluorobenzene-1,3-diamine, the 3-fluoro derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications. Similarly, the presence of a fluorine atom instead of a chlorine atom in 3-chlorobenzene-1,2-diamine can result in differences in reactivity and biological activity .

Properties

IUPAC Name

3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSCBKGRGMBEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382329
Record name 3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18645-88-0
Record name 3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorobenzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-6-nitro-phenylamine [K. L. Kirk and L. A. Cohen J. Org. Chem. 34, 384-389 (1969)] (1.05 g) in ethanol (50 ml) was hydrogenated over 10% palladium on carbon (0.5 g), filtered and evaporated to give a brown solid, used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-6-nitroaniline (2 g, 12.8 mmol) in MeOH (15 mL) palladium 10 wt % on carbon (180 mg, 75 μmol) was added under N2. After flushing the flask with N2 for 2 min, the solution was stirred under a H2 balloon. After 6 h, the mixture was filtered through a celite pad rinsed with MeOH, and concentrated under reduced pressure. The residue was purified by column chromatography on a silica gel column using EtOAc:DCM (1:1) as eluent to give 3-fluorobenzene-1,2-diamine: LC-MS (ESI) m/z 127.2 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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